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This guide provides a comprehensive comparative analysis of two selective inhibitors of the
ileal bile acid transporter (IBAT), 264W94 and GSK2330672 (linerixibat). Both compounds
target the apical sodium-dependent bile acid transporter (ASBT), a key protein in the
enterohepatic circulation of bile acids. By inhibiting this transporter, these molecules reduce the
reabsorption of bile acids, leading to a range of physiological effects that have been explored
for various therapeutic applications. This document is intended for researchers, scientists, and
drug development professionals, offering a detailed comparison of their performance based on
available experimental data.

Mechanism of Action and Therapeutic Rationale

Both 264W94 and GSK2330672 are potent and selective inhibitors of the ileal bile acid
transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT or
SLC10A2).[1] IBAT is primarily expressed in the terminal ileum and is responsible for the
reabsorption of approximately 95% of bile acids from the intestine back into the portal
circulation.
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By inhibiting IBAT, both compounds disrupt the enterohepatic circulation of bile acids. This
leads to an increased concentration of bile acids in the colon and a higher fecal excretion of
bile acids. The depletion of the bile acid pool returning to the liver stimulates the synthesis of
new bile acids from cholesterol, primarily through the upregulation of cholesterol 7a-
hydroxylase (CYP7AL), the rate-limiting enzyme in this pathway. This increased consumption
of cholesterol can lead to a reduction in circulating low-density lipoprotein (LDL) cholesterol
levels.

Furthermore, the increased concentration of bile acids in the distal gut is thought to stimulate
the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that plays a role in
glucose homeostasis. This has led to the investigation of these compounds for the treatment of
type 2 diabetes.

GSK2330672 was developed as a follow-up compound to 264W94, with a focus on creating a
non-absorbable inhibitor with improved properties for clinical development.[1] While 264W94
was initially explored for its lipid-lowering and anti-diabetic effects, GSK2330672 (linerixibat)
has been extensively studied in clinical trials for the treatment of cholestatic pruritus in patients
with primary biliary cholangitis (PBC).[2][3] The rationale for this indication is that by reducing
the systemic bile acid load, the accumulation of pruritogenic bile acids in the skin is decreased,
thereby alleviating itch.

Data Presentation

The following tables summarize the available quantitative data for 264W94 and GSK2330672
to facilitate a direct comparison of their in vitro potency and in vivo effects.

Table 1: In Vitro Potency of 264W94 and GSK2330672
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GSK233067
. Assay
Parameter 264W94 2 Species Reference
L System
(Linerixibat)
Brush border
IC50 0.24 uM - Rat membrane [4]
vesicles
Brush border
0.41 pM - Monkey membrane
vesicles
CHO cells
_ 0.042 uM (42 _
Ki 0.2 uM M) Human expressing
n
human IBAT
Table 2: Preclinical and Clinical Efficacy Data
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Indication Compound ModeIIS—tudy Key Findings Reference
Population
Dose-
dependently
Hypercholesterol Diet-induced reduced serum
] 264W94 hypercholesterol LDL+VLDL
emia emic rats cholesterol by up
to 61% (0.03-1.0
mg/kg bid).
Prevented the
drop in insulin
_ . levels and
Type 2 Diabetes 264W94 Zuicker Diabetic significantly
Fatty (ZDF) rats
decreased
HbAlc and
glucose.
Statistically
Phase 3 significant
GLISTEN trial in reduction in
Cholestatic GSK2330672 patients with monthly itch
Pruritus (Linerixibat) PBC and score from
moderate-to- baseline over 24
severe pruritus weeks versus
placebo.
Significant
improvement in
itch vs. placebo
Phase 2b in the 40 mg and
GLIMMER trial 90 mg twice-
daily, and 180

mg daily groups
over 12 weeks.

Signaling Pathway and Experimental Workflows
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To visually represent the underlying biological processes and experimental designs, the
following diagrams have been generated using Graphviz.
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Mechanism of Action of IBAT Inhibitors.
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Analyze Fecal Bile Acids

Preclinical Evaluation in a Diet-Induced Hypercholesterolemia Model.
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Workflow of a Clinical Trial for Cholestatic Pruritus in PBC.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the evaluation of 264W94 and
GSK2330672.

In Vitro IBAT/ASBT Inhibition Assay

Objective: To determine the in vitro potency (IC50 and/or Ki) of test compounds to inhibit the
activity of the ileal bile acid transporter.

Materials:
e Chinese Hamster Ovary (CHO) cells stably expressing human IBAT/ASBT.

» [3H]-taurocholic acid (radiolabeled substrate).
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e Test compounds (264W94 or GSK2330672) at various concentrations.

e Cell culture medium and buffers.

 Scintillation counter.

Protocol:

e Cell Culture: Culture CHO-hIBAT cells to confluence in appropriate cell culture plates.

o Compound Preparation: Prepare a serial dilution of the test compounds in a suitable buffer.

o Assay Initiation: Wash the cell monolayers with a pre-warmed buffer. Add the test compound
solutions at different concentrations to the cells and pre-incubate for a specified time (e.g.,
10-15 minutes) at 37°C.

o Substrate Addition: Initiate the uptake reaction by adding a solution containing a fixed
concentration of [3H]-taurocholic acid to each well.

¢ Incubation: Incubate the plates for a short period (e.g., 5-10 minutes) at 37°C to allow for
substrate uptake.

o Assay Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer to
remove extracellular radiolabeled substrate.

o Cell Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using
a scintillation counter.

» Data Analysis: Determine the concentration of the test compound that inhibits 50% of the
specific [3H]-taurocholic acid uptake (IC50 value). The Ki value can be calculated from the
IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its
Km for the transporter are known.

In Vivo Model of Diet-Induced Hypercholesterolemia in
Rats
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Objective: To evaluate the in vivo efficacy of IBAT inhibitors in reducing plasma cholesterol
levels in a diet-induced hypercholesterolemia model.

Materials:

Male Wistar or Sprague-Dawley rats.

High-cholesterol diet (e.g., standard chow supplemented with 1-2% cholesterol and 0.5%
cholic acid).

Test compound (e.g., 264W94) formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

Blood collection supplies.

Analytical equipment for measuring plasma lipids.

Protocol:

Acclimatization: Acclimatize the rats to the housing conditions for at least one week.

« Induction of Hypercholesterolemia: Feed the rats a high-cholesterol diet for a period of 2-4
weeks to induce a stable hypercholesterolemic state.

e Grouping and Treatment: Randomly assign the hypercholesterolemic rats to different
treatment groups (e.g., vehicle control, and different doses of the test compound).

o Compound Administration: Administer the test compound or vehicle orally (e.g., by gavage)
once or twice daily for a specified duration (e.g., 2-4 weeks).

» Monitoring: Monitor body weight, food intake, and general health of the animals throughout
the study.

» Blood Collection: Collect blood samples at baseline and at the end of the treatment period
for lipid analysis.

 Lipid Analysis: Measure plasma levels of total cholesterol, LDL cholesterol, VLDL cholesterol,
and triglycerides using standard enzymatic assays.
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» Data Analysis: Compare the lipid profiles of the treatment groups with the vehicle control
group to determine the efficacy of the test compound.

Clinical Trial for Cholestatic Pruritus in Primary Biliary
Cholangitis (GLIMMER/GLISTEN Trial Design)

Objective: To evaluate the efficacy and safety of an IBAT inhibitor (linerixibat) for the treatment
of cholestatic pruritus in patients with PBC.

Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.
Inclusion Criteria:
e Adult patients with a confirmed diagnosis of PBC.

o Moderate-to-severe pruritus, typically defined by a score of 24 on a 0-10 numerical rating
scale (NRS) for worst itch.

» Stable dose of ursodeoxycholic acid (UDCA), if taking.
Exclusion Criteria:

o Other liver diseases or conditions that could cause pruritus.
o Recent use of other investigational drugs for pruritus.
Protocol:

e Screening and Run-in: Patients undergo a screening period to confirm eligibility. This may
include a single-blind placebo run-in period to establish a stable baseline itch score.

o Randomization: Eligible patients are randomized to receive either the investigational drug
(e.g., linerixibat at various doses) or a matching placebo.

o Treatment Period: Patients self-administer the assigned treatment orally for a specified
duration (e.g., 12-24 weeks).
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« Efficacy Assessment: The primary efficacy endpoint is the change from baseline in the
weekly or monthly average of the daily worst itch score on the NRS. Secondary endpoints
may include the proportion of responders (patients with a clinically meaningful reduction in
itch), changes in sleep disturbance, and quality of life assessments.

o Safety Monitoring: Patients are monitored for adverse events throughout the trial. Given the
mechanism of action, gastrointestinal side effects such as diarrhea and abdominal pain are
of particular interest.

» Data Analysis: The change in itch scores between the active treatment and placebo groups
is analyzed for statistical significance. Safety and tolerability data are also summarized and
compared.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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